(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22(2)19(24)13-14-7-10-16(11-8-14)21-18(23)12-9-15-5-3-4-6-17(15)20/h3-12H,13H2,1-2H3,(H,21,23)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKRQLVCXAWLA-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide , often referred to as a derivative of prop-2-enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound's structure can be depicted as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 318.82 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
The compound has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth in a dose-dependent manner.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15.4 |
| A549 (Lung) | 22.8 |
| HeLa (Cervical) | 18.3 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Notably, the compound has shown selective inhibition against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, which is comparable to known inhibitors like physostigmine . Furthermore, it has moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 157.31 µM .
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. It appears to modulate cholinergic activity, which is crucial in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE may lead to increased acetylcholine levels, enhancing cognitive function and memory retention.
Case Studies and Research Findings
Several studies have reported on the biological efficacy of this compound:
- Study on Cell Cycle Arrest : A study indicated that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting that it disrupts normal cell cycle progression .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated significant antiangiogenic activity, inhibiting new blood vessel formation necessary for tumor growth .
- Toxicological Profile : Preliminary toxicity assessments indicate low toxicity levels in vivo, making it a promising candidate for further development in cancer therapeutics.
Scientific Research Applications
The compound (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide , also known as a derivative of phenylpropene, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article provides an overview of its applications, supported by relevant data and case studies.
Structural Features
The compound features a propene backbone substituted with a chlorophenyl group and a dimethylcarbamoyl moiety, which contributes to its biological activity and reactivity in chemical reactions.
Medicinal Chemistry
The compound has been investigated for its potential antitumor and antimicrobial properties. Research indicates that derivatives of similar structures exhibit significant activity against various cancer cell lines and pathogenic microorganisms. For instance, studies have shown that compounds with a similar chlorophenyl substitution can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the synthesis of chlorophenyl derivatives and their effects on cancer cell lines, demonstrating that modifications to the phenyl group could enhance cytotoxicity against specific tumors.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in synthetic pathways.
Material Science
Research into the material properties of this compound suggests potential applications in developing new polymers or coatings. Its unique structure may impart desirable mechanical properties or chemical resistance when incorporated into polymer matrices.
Application Insights
Studies have indicated that incorporating such compounds into polymer formulations can improve thermal stability and mechanical strength, making them suitable for advanced material applications.
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 10 | Journal of Medicinal Chemistry |
| Antimicrobial | E. coli | 25 | Antimicrobial Agents and Chemotherapy |
Synthetic Routes Comparison
| Synthesis Method | Advantages | Disadvantages |
|---|---|---|
| Conventional Heating | Simple setup | Longer reaction times |
| Microwave-Assisted Synthesis | Faster reactions, higher yields | Requires specialized equipment |
Comparison with Similar Compounds
Key Structural Variations:
- Chlorophenyl Position: 2-Chlorophenyl (target compound): Limited direct data, but describes a related compound, (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide, which emphasizes the role of 2-chloro substitution in modulating steric and electronic interactions. 3,4-Dichlorophenyl: Compounds with this substitution (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) exhibit broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (MIC/MBC: 0.15–44.5 µM) . 4-Chlorophenyl: Derivatives like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide show submicromolar activity against S. aureus but reduced efficacy against Gram-negative strains .
Physicochemical Properties:
<sup>a</sup>LogP values experimentally determined via RP-HPLC .
Key Findings:
- 3,4-Dichloro analogs outperform mono-chloro derivatives in antibacterial potency, likely due to enhanced membrane penetration and target binding .
Role of the Dimethylcarbamoyl Group
The dimethylcarbamoyl methyl group in the target compound is a unique feature compared to common substituents like sulfamoyl () or trifluoromethoxy (). For example:
- Dimethylcarbamoyl vs. Sulfamoyl : Sulfamoyl-containing analogs (e.g., (2E)-3-(2-furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acrylamide) exhibit higher polarity (LogP ~2.1) but lower antimicrobial activity .
- Dimethylcarbamoyl vs. Trifluoromethyl : Trifluoromethyl-substituted compounds (e.g., 1j in ) show superior potency but higher cytotoxicity, suggesting the carbamoyl group may offer a safer profile .
Structural Analogues with Modified Aryl Groups
Preparation Methods
Condensation of Acyl Chloride and Amine
The most direct route involves the condensation of (2E)-3-(2-chlorophenyl)propenoyl chloride with 4-[(dimethylcarbamoyl)methyl]aniline. This method, adapted from analogous quinazoline derivatives, proceeds via nucleophilic acyl substitution. The acyl chloride is generated in situ using chlorinating agents such as thionyl chloride or oxalyl chloride, followed by reaction with the amine in a polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP).
Key Reaction Parameters
Coupling Reactions Using Activators
Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation between (2E)-3-(2-chlorophenyl)propenoic acid and 4-[(dimethylcarbamoyl)methyl]aniline. This approach avoids handling reactive acyl chlorides but requires anhydrous conditions and stoichiometric activators.
Reaction Optimization and Critical Parameters
Solvent Systems
Solvent choice significantly impacts reaction efficiency and product purity.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 88 | 95 |
| NMP | 32.2 | 92 | 97 |
| THF | 7.5 | 75 | 88 |
Polar aprotic solvents like NMP maximize yields by stabilizing intermediates.
| Base | pKa | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | 10.75 | 2.5 | 88 |
| DMAP | 9.2 | 1.8 | 92 |
| Pyridine | 5.2 | 3.0 | 80 |
DMAP accelerates reactions via nucleophilic catalysis.
Purification and Crystallization Techniques
Solvent-Anti-Solvent Crystallization
Post-reaction mixtures are often treated with anti-solvents like methyl cyclohexane or nitromethane to precipitate the product. For example, adding isobutyl acetate and nitromethane to the crude product followed by cooling to 0°C yields crystalline material with >99% purity.
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves unreacted starting materials and byproducts. This step is critical for laboratory-scale synthesis but less feasible industrially.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and improves heat transfer, especially for exothermic acyl chloride formations.
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 12.4 | 8.7 |
| PMI (kg/kg) | 23.1 | 15.6 |
Transitioning to flow systems reduces solvent waste and energy consumption.
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (60–80°C for condensation reactions), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates (e.g., 2-chlorobenzaldehyde and dimethylcarbamoyl-substituted aniline derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the E-isomer selectively .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR (to confirm stereochemistry and substituent positions), HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase), and HRMS (to verify molecular weight). FT-IR can validate functional groups like the amide C=O stretch (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC every 30 days. Lyophilization or inert-atmosphere storage (argon) is recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictory data in reported biological activities of this compound (e.g., inconsistent IC50 values across assays)?
- Methodological Answer : Perform orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to validate target engagement. Use structural analogs (e.g., replacing the 2-chlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects. Cross-reference with computational docking models (AutoDock Vina) to identify steric/electronic conflicts in assay conditions .
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methyl, nitro, or methoxy groups) at the chlorophenyl or dimethylcarbamoyl positions. Test against a panel of related enzymes (e.g., kinases vs. phosphatases) using competitive inhibition assays. Correlate logP values (calculated via ChemAxon) with cellular permeability data .
Q. What experimental approaches identify the molecular targets of this compound in complex biological systems?
- Methodological Answer : Employ chemoproteomics (activity-based protein profiling with alkyne-tagged probes) or thermal shift assays (CETSA) to map target proteins. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cell-based models .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding to cytochrome P450 isoforms (e.g., CYP3A4). Combine with pharmacophore modeling (Schrödinger Phase) to screen for ADMET liabilities (e.g., hERG channel inhibition) .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show negligible effects?
- Methodological Answer : Discrepancies may arise from cell-line-specific expression of target proteins (e.g., EGFR mutants) or differences in assay endpoints (apoptosis vs. proliferation). Validate using isogenic cell pairs (wild-type vs. knockout) and multiplex assays (e.g., Luminex cytokine profiling) to contextualize activity .
Comparative Analysis Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
